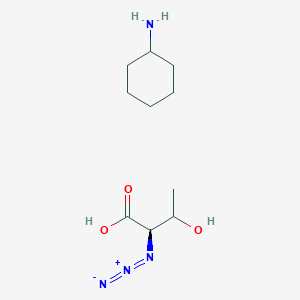
D-azidothreonine CHA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-azidothreonine CHA salt: is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes an azido group attached to the threonine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-azidothreonine CHA salt typically involves the following steps:
Starting Material: The process begins with D-threonine, a naturally occurring amino acid.
Azidation: The hydroxyl group of D-threonine is converted to an azido group using azidation reagents such as sodium azide (NaN₃) in the presence of a suitable catalyst.
Salt Formation: The azidated product is then reacted with cyclohexylammonium (CHA) to form the CHA salt. This step often requires careful control of pH and temperature to ensure the formation of the desired salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory procedures with additional considerations for safety, efficiency, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to handle the reagents and control the reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
D-azidothreonine CHA salt can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), and appropriate nucleophiles.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Various substituted threonine derivatives.
Reduction: D-amino threonine derivatives.
Cycloaddition: Triazole-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, D-azidothreonine CHA salt is used as a building block for the synthesis of more complex molecules. Its azido group is highly reactive, making it a valuable intermediate in the preparation of various derivatives.
Biology
In biological research, this compound is used to study protein modifications and interactions. The azido group can be incorporated into proteins and subsequently used for bioorthogonal labeling, allowing researchers to track and analyze protein behavior in cells.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
Mecanismo De Acción
The mechanism by which D-azidothreonine CHA salt exerts its effects depends on the specific application. In bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells.
Comparación Con Compuestos Similares
Similar Compounds
L-azidothreonine CHA salt: Similar in structure but with a different stereochemistry.
Azidoalanine: Another azido-containing amino acid with different reactivity.
Azidophenylalanine: Contains an azido group attached to a phenylalanine molecule.
Uniqueness
D-azidothreonine CHA salt is unique due to its specific stereochemistry and the presence of both an azido group and a hydroxyl group. This combination allows for diverse reactivity and makes it a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C10H20N4O3 |
|---|---|
Peso molecular |
244.29 |
Sinónimos |
cyclohexanaminium (2S,3R)-2-azido-3-hydroxybutanoate; N3-Thr-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




